Cas no 65214-80-4 (1-(4-Fluorophenyl)(4-Methoxyphenyl)MethylPiperazine)
1-(4-Fluorophenyl)(4-Methoxyphenyl)MethylPiperazine Chemical and Physical Properties
Names and Identifiers
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- 1-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]piperazine
- 65214-80-4
- BBL021914
- BS-32675
- SCHEMBL11206567
- MFCD05187181
- 1-((4-Fluorophenyl)(4-methoxyphenyl)methyl)piperazine
- 1-[(4-fluorophenyl)-(4-methoxyphenyl)methyl]piperazine
- STK894631
- AKOS005143837
- 1-(4-Fluorophenyl)(4-Methoxyphenyl)MethylPiperazine
-
- MDL: MFCD05187181
- Inchi: 1S/C18H21FN2O/c1-22-17-8-4-15(5-9-17)18(21-12-10-20-11-13-21)14-2-6-16(19)7-3-14/h2-9,18,20H,10-13H2,1H3
- InChI Key: GLVBLLWAMLAJTR-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C(C1C=CC(=CC=1)OC)N1CCNCC1
Computed Properties
- Exact Mass: 300.16379146Da
- Monoisotopic Mass: 300.16379146Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 319
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 24.5Ų
1-(4-Fluorophenyl)(4-Methoxyphenyl)MethylPiperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F792350-50mg |
1-[(4-Fluorophenyl)(4-Methoxyphenyl)Methyl]Piperazine |
65214-80-4 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F792350-100mg |
1-[(4-Fluorophenyl)(4-Methoxyphenyl)Methyl]Piperazine |
65214-80-4 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | F792350-500mg |
1-[(4-Fluorophenyl)(4-Methoxyphenyl)Methyl]Piperazine |
65214-80-4 | 500mg |
$ 320.00 | 2022-06-04 | ||
| Chemenu | CM523496-250mg |
1-((4-Fluorophenyl)(4-methoxyphenyl)methyl)piperazine |
65214-80-4 | 97% | 250mg |
$119 | 2022-08-31 | |
| Chemenu | CM523496-1g |
1-((4-Fluorophenyl)(4-methoxyphenyl)methyl)piperazine |
65214-80-4 | 97% | 1g |
$262 | 2022-08-31 | |
| abcr | AB383831-250 mg |
1-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]piperazine; . |
65214-80-4 | 250mg |
€242.60 | 2023-04-25 | ||
| abcr | AB383831-1 g |
1-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]piperazine; . |
65214-80-4 | 1g |
€487.40 | 2023-04-25 | ||
| abcr | AB383831-5 g |
1-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]piperazine; . |
65214-80-4 | 5g |
€997.40 | 2023-04-25 | ||
| abcr | AB383831-250mg |
1-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]piperazine; . |
65214-80-4 | 250mg |
€242.60 | 2025-04-17 | ||
| abcr | AB383831-1g |
1-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]piperazine; . |
65214-80-4 | 1g |
€487.40 | 2025-04-17 |
1-(4-Fluorophenyl)(4-Methoxyphenyl)MethylPiperazine Suppliers
1-(4-Fluorophenyl)(4-Methoxyphenyl)MethylPiperazine Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 1-(4-Fluorophenyl)(4-Methoxyphenyl)MethylPiperazine
Comprehensive Overview of 1-(4-Fluorophenyl)(4-Methoxyphenyl)MethylPiperazine (CAS No. 65214-80-4)
1-(4-Fluorophenyl)(4-Methoxyphenyl)MethylPiperazine, with the CAS number 65214-80-4, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound belongs to the piperazine derivative family, known for its versatile applications in medicinal chemistry. The presence of both 4-fluorophenyl and 4-methoxyphenyl groups in its structure contributes to its unique physicochemical properties, making it a subject of interest for researchers exploring novel therapeutic agents.
The molecular structure of 1-(4-Fluorophenyl)(4-Methoxyphenyl)MethylPiperazine features a piperazine core, which is a common motif in many bioactive molecules. The fluorophenyl moiety enhances the compound's lipophilicity, potentially improving its membrane permeability, while the methoxyphenyl group may influence its electronic properties and binding affinity to biological targets. These characteristics make it a promising candidate for further investigation in drug discovery programs.
In recent years, the demand for piperazine derivatives has surged due to their potential applications in central nervous system (CNS) therapeutics. Researchers are particularly interested in how modifications to the piperazine ring, such as the introduction of fluorophenyl and methoxyphenyl groups, can alter pharmacological profiles. This aligns with current trends in personalized medicine, where subtle molecular changes can lead to significant improvements in drug efficacy and safety.
The synthesis of 1-(4-Fluorophenyl)(4-Methoxyphenyl)MethylPiperazine typically involves multi-step organic reactions, including nucleophilic substitution and reductive amination. Advanced analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are employed to characterize its purity and structural integrity. These methods ensure that the compound meets the stringent quality standards required for research applications.
From a regulatory perspective, CAS 65214-80-4 is not classified as a controlled substance in most jurisdictions, making it accessible for legitimate research purposes. However, researchers must adhere to ethical guidelines and proper safety protocols when handling this compound. The growing interest in fluorinated pharmaceuticals has further highlighted the importance of compounds like 1-(4-Fluorophenyl)(4-Methoxyphenyl)MethylPiperazine in modern drug development.
One of the most frequently asked questions about this compound relates to its potential biological activities. While preliminary studies suggest that piperazine-based compounds may interact with various neurotransmitter systems, comprehensive pharmacological data on 1-(4-Fluorophenyl)(4-Methoxyphenyl)MethylPiperazine remains limited. This knowledge gap presents an exciting opportunity for future research to explore its mechanisms of action and therapeutic potential.
In the context of green chemistry, researchers are also investigating more sustainable synthetic routes for 1-(4-Fluorophenyl)(4-Methoxyphenyl)MethylPiperazine. The incorporation of fluorine atoms in drug molecules often improves metabolic stability, but the environmental impact of fluorinated compounds is a growing concern. Balancing efficacy with sustainability is a key challenge in contemporary pharmaceutical development.
The compound's solubility and stability profile make it suitable for various formulation strategies. Scientists are particularly interested in how the 4-fluorophenyl and 4-methoxyphenyl substituents affect its behavior in different physiological environments. These properties are crucial for optimizing drug delivery systems and ensuring consistent performance in biological assays.
As the pharmaceutical industry continues to explore structure-activity relationships, 1-(4-Fluorophenyl)(4-Methoxyphenyl)MethylPiperazine serves as an important reference compound. Its structural features provide valuable insights into how subtle modifications can influence drug-receptor interactions. This knowledge contributes to the rational design of new chemical entities with improved selectivity and reduced side effects.
In conclusion, 1-(4-Fluorophenyl)(4-Methoxyphenyl)MethylPiperazine (CAS 65214-80-4) represents a fascinating subject of study in medicinal chemistry. Its unique structural attributes and potential biological activities position it as a valuable tool for researchers investigating novel therapeutic approaches. As scientific understanding of piperazine derivatives continues to evolve, this compound will likely play an increasingly important role in advancing pharmaceutical innovation.
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